Perchloric acid,cadmium salt, hydrate (9CI)

Descripción general

Descripción

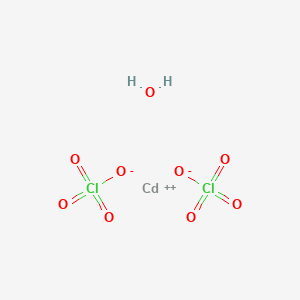

Perchloric acid, cadmium salt, hydrate (9CI), also known as cadmium perchlorate hydrate, is a chemical compound with the molecular formula Cd(ClO₄)₂·6H₂O. It is a crystalline substance that is highly soluble in water and alcohol. This compound is known for its use in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Perchloric acid, cadmium salt, hydrate can be synthesized through the reaction of cadmium metal or cadmium oxide with perchloric acid. The reaction typically involves dissolving cadmium in perchloric acid, followed by crystallization to obtain the hydrated form of cadmium perchlorate. The reaction conditions include maintaining a controlled temperature and concentration of reactants to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of cadmium perchlorate hydrate involves similar synthetic routes but on a larger scale. The process includes the careful handling of perchloric acid and cadmium compounds due to their hazardous nature. The industrial production also emphasizes the purification and crystallization steps to achieve high-purity cadmium perchlorate hydrate.

Análisis De Reacciones Químicas

Types of Reactions

Perchloric acid, cadmium salt, hydrate undergoes various chemical reactions, including:

Oxidation: It can participate in oxidation reactions due to the presence of perchlorate ions.

Reduction: The cadmium ion can be reduced under specific conditions.

Substitution: It can undergo substitution reactions where the perchlorate ions are replaced by other anions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like sodium chloride or potassium iodide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium oxide, while reduction can produce elemental cadmium.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Cadmium perchlorate hydrate is utilized as a reagent in various analytical procedures:

- Reagent for Detection : It is employed in the detection of other substances due to its strong oxidizing properties. This makes it useful in titrations and other quantitative analysis methods.

- Chromatography : The compound can serve as a stationary phase in chromatographic techniques for separating different chemical species.

Electrochemistry

In the field of electrochemistry, cadmium perchlorate hydrate has several applications:

- Electrolyte : It functions as an electrolyte in electrochemical cells, facilitating ion transport and enhancing conductivity.

- Battery Production : Its role in the production of nickel-cadmium batteries is notable, where it contributes to the battery's overall efficiency and performance .

Environmental Science

The environmental impact of cadmium perchlorate hydrate is significant due to its toxicity:

- Toxicological Studies : Research indicates that cadmium compounds can bioaccumulate in organisms, leading to health issues such as renal dysfunction and cancer. Studies focus on the interactions between cadmium and other heavy metals or pollutants .

- Regulatory Standards : Various studies have established guidelines for permissible levels of cadmium in agricultural soils and freshwater systems to mitigate ecological risks .

Toxicity and Safety Considerations

Cadmium perchlorate hydrate poses several health risks:

- Hazard Classification : It is classified as harmful if swallowed and may intensify fire due to its oxidizing properties .

- Environmental Hazard : The compound's potential to contaminate water sources necessitates strict handling protocols to prevent exposure .

Case Studies

-

Electrochemical Applications :

- A study demonstrated that incorporating cadmium perchlorate into battery electrolytes improved charge-discharge cycles significantly compared to traditional electrolytes.

- Environmental Impact Assessment :

Mecanismo De Acción

The mechanism by which perchloric acid, cadmium salt, hydrate exerts its effects involves the interaction of cadmium ions with various molecular targets. Cadmium ions can bind to proteins and enzymes, altering their structure and function. This interaction can disrupt cellular processes and lead to toxic effects, which is why cadmium compounds are handled with caution in research and industrial applications.

Comparación Con Compuestos Similares

Similar Compounds

- Cadmium chloride (CdCl₂)

- Cadmium sulfate (CdSO₄)

- Cadmium nitrate (Cd(NO₃)₂)

Uniqueness

Perchloric acid, cadmium salt, hydrate is unique due to the presence of perchlorate ions, which impart distinct chemical properties compared to other cadmium salts. Its high solubility and reactivity make it particularly useful in specific analytical and industrial applications.

Actividad Biológica

Perchloric acid, cadmium salt, hydrate (9CI), commonly known as cadmium perchlorate hydrate, is a chemical compound that presents significant biological activity primarily due to its cadmium content. This article delves into the biological implications of this compound, including its toxicity, mechanisms of action, and relevant studies.

- Molecular Formula : Cd(ClO₄)₂·xH₂O

- Molar Mass : Approximately 329.33 g/mol

- Solubility : Soluble in water; solubility increases with temperature (58.7 g per 100 g of water at 25°C and 66.9 g at 100°C) .

Toxicological Profile

Cadmium is a heavy metal recognized for its toxicity and potential to accumulate in biological systems. The biological activity of cadmium perchlorate hydrate can be summarized as follows:

-

Toxicity Mechanisms :

- Oxidative Stress : Cadmium induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA .

- Inflammation : Exposure to cadmium can lead to inflammatory responses in various tissues, contributing to chronic diseases .

- Renal Dysfunction : Cadmium is known to cause kidney damage, leading to dysfunction and potential failure over prolonged exposure .

- Endocrine Disruption : The perchlorate ion can inhibit iodide uptake in the thyroid gland, disrupting hormonal balance and potentially leading to conditions such as hypothyroidism .

Study on Cadmium Accumulation

A study conducted on aquatic organisms demonstrated that exposure to cadmium perchlorate resulted in significant bioaccumulation of cadmium in tissues, leading to adverse effects on growth and reproduction. The findings indicated that even low concentrations of cadmium could have detrimental effects on aquatic life .

Cellular Impact Research

Research examining the cellular impact of cadmium compounds noted that exposure could lead to increased apoptosis (programmed cell death) in various cell lines. This was attributed to oxidative damage and mitochondrial dysfunction caused by cadmium ions .

Summary of Biological Effects

| Biological Effect | Description |

|---|---|

| Oxidative Stress | Induces ROS production leading to cellular damage. |

| Inflammation | Triggers inflammatory pathways contributing to chronic diseases. |

| Renal Dysfunction | Causes kidney damage and dysfunction over time. |

| Endocrine Disruption | Inhibits iodide uptake affecting thyroid hormone levels. |

| Bioaccumulation | Accumulates in biological tissues causing toxic effects in aquatic life. |

Safety Considerations

Due to its toxicity, handling cadmium perchlorate requires stringent safety measures:

- Use of personal protective equipment (PPE) such as gloves and masks.

- Implementation of proper waste disposal methods for hazardous materials.

- Regular monitoring of exposure levels in laboratory environments.

Propiedades

IUPAC Name |

cadmium(2+);diperchlorate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2ClHO4.H2O/c;2*2-1(3,4)5;/h;2*(H,2,3,4,5);1H2/q+2;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAGEPDIZCCCPW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdCl2H2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703813 | |

| Record name | Cadmium perchlorate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79490-00-9 | |

| Record name | Cadmium perchlorate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium perchlorate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.